Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol
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Overview
Description
Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol: is a polycyclic organic compound that features a benzopyran ring fused with an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of an epoxy monomer, which undergoes cyclization in the presence of a catalyst to form the desired benzopyran structure . The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzopyran: A simpler structure without the epoxy group, used in various chemical and biological studies.
Isochromene: Another benzopyran derivative with different functional groups and properties.
Uniqueness
Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol is unique due to its epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
74868-25-0 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,11-dioxatricyclo[6.2.1.02,7]undecan-5-ol |
InChI |
InChI=1S/C9H14O3/c10-9-3-5-6(4-11-9)8-2-1-7(5)12-8/h5-10H,1-4H2 |
InChI Key |
QHTLROWUHMIFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3COC(CC3C1O2)O |
Origin of Product |
United States |
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